5-Nitro-2,1,3-benzoxadiazole

Description

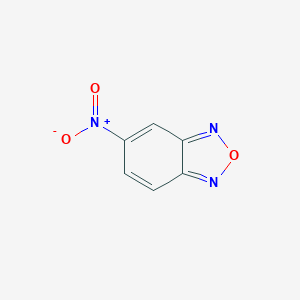

5-Nitro-2,1,3-benzoxadiazole is a nitro-substituted heterocyclic compound featuring a benzoxadiazole core with a nitro (-NO₂) group at the 5-position. This structure confers unique electronic and chemical properties, making it valuable in applications such as fluorescence labeling, analytical derivatization, and pharmaceutical research. The nitro group enhances electrophilic reactivity and stabilizes the aromatic system through electron-withdrawing effects, which can influence interactions with biological targets or materials .

Properties

IUPAC Name |

5-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLPTABGUBVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336467 | |

| Record name | 5-Nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18772-11-7 | |

| Record name | 5-Nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Positional Isomers: 4-Nitro-2,1,3-benzoxadiazole

- Structure and Properties : The nitro group at the 4-position (instead of 5) alters electronic distribution and steric interactions. This isomer exhibits a molecular weight of 179.12 g/mol (C₆H₃N₃O₃) and a logP of ~2.79, similar to the 5-nitro derivative .

- Applications : Primarily used as an enzyme inhibitor, particularly targeting cytochrome P450 and fatty acid synthesis enzymes. Its inhibitory potency is attributed to the nitro group's electrophilic reactivity, enabling covalent interactions with nucleophilic enzyme residues .

7-Nitro-2,1,3-benzoxadiazole Derivatives

- Structure and Properties : The nitro group at the 7-position (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl) enhances fluorescence and derivatization efficiency. NBD-Cl is a widely used derivatizing agent in spectrophotometry due to its strong electrophilicity and stable fluorescent adducts .

- Biological Activity: 7-Nitro derivatives act as suicide inhibitors of glutathione S-transferases (GSTs), disrupting detoxification pathways in cancer cells.

Heteroatom Variants: 5-Nitro-2,1,3-benzothiadiazole

- Structure and Properties : Replacing the oxygen atom in benzoxadiazole with sulfur creates benzothiadiazole. The sulfur atom increases electron delocalization, improving thermal stability and luminescence. This compound is favored in organic electronics, such as solar cells and conductive polymers, unlike benzoxadiazoles, which are more niche in these fields .

- Applications : Used in luminescent materials and semiconductors due to superior charge-transfer properties compared to oxygen analogs .

Halogen-Substituted Derivatives: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole 1-Oxide

- Structure and Properties : The addition of chlorine atoms at the 4- and 6-positions, along with the nitro group at 5, creates a highly electrophilic scaffold. This compound is a precursor to prodrugs that release reactive species intracellularly, targeting cancer cells .

- Reactivity : The chlorine atoms facilitate nucleophilic substitution reactions, making it a versatile intermediate in medicinal chemistry .

Data Tables: Key Comparative Properties

Fluorescence and Analytical Chemistry

Material Science

- Benzothiadiazoles : Outperform benzoxadiazoles in solar cells and conductive polymers due to enhanced charge mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.